molecular formula C6H8BrNOS B8570732 (5-Bromo-4-ethylthiazol-2-yl)methanol

(5-Bromo-4-ethylthiazol-2-yl)methanol

Cat. No.: B8570732
M. Wt: 222.11 g/mol
InChI Key: NZOSGYMHNWVIPC-UHFFFAOYSA-N
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Description

(5-Bromo-4-ethylthiazol-2-yl)methanol (Molecular Formula: C₆H₈BrNOS, MW: 222.10) is a brominated thiazole derivative featuring a hydroxymethyl (-CH₂OH) substituent at the 2-position of the thiazole ring, an ethyl group at the 4-position, and a bromine atom at the 5-position .

Properties

Molecular Formula

C6H8BrNOS

Molecular Weight

222.11 g/mol

IUPAC Name

(5-bromo-4-ethyl-1,3-thiazol-2-yl)methanol

InChI

InChI=1S/C6H8BrNOS/c1-2-4-6(7)10-5(3-9)8-4/h9H,2-3H2,1H3

InChI Key

NZOSGYMHNWVIPC-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(SC(=N1)CO)Br

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

N-(5-Bromo-4-ethylthiazol-2-yl)acetamide
  • Molecular Formula : C₇H₉BrN₂OS .
  • Key Differences : The hydroxymethyl group in the target compound is replaced by an acetamide (-NHCOCH₃).
5-(4-Bromobenzylideneamino)-1,3,4-thiadiazole-2-thiol
  • Molecular Formula : C₉H₆BrN₃S₂ .
  • Key Differences: A thiadiazole core replaces the thiazole ring, with a bromobenzylideneamino substituent and a thiol (-SH) group.
  • Implications : The thiol group increases reactivity, enabling disulfide bond formation, while the bromobenzylidene moiety may enhance aromatic interactions.
(5Z)-3-(4-Bromo-benzyl)-5-(4-chloro-benzylidene)-4-thioxo-imidazolidin-2-one
  • Molecular Formula : C₁₇H₁₂BrClN₂OS .
  • Key Differences: An imidazolidinone core with bromo- and chloro-substituted benzyl groups.
  • Implications : The dual halogenation may improve lipophilicity and resistance to metabolic degradation.

Physical and Spectral Properties

Table 1: Comparative Data for Selected Compounds
Compound Molecular Formula MW Melting Point (°C) Yield (%) Key Spectral Features (IR/NMR)
(5-Bromo-4-ethylthiazol-2-yl)methanol C₆H₈BrNOS 222.10 Not Reported Not Given -OH stretch (~3200–3600 cm⁻¹, IR)
N-(5-Bromo-4-ethylthiazol-2-yl)acetamide C₇H₉BrN₂OS 249.13 Not Reported 95% Amide C=O (1680 cm⁻¹, IR)
5-(4-Bromobenzylideneamino)-1,3,4-thiadiazole-2-thiol C₉H₆BrN₃S₂ 300.20 120–122 82% -SH (2595 cm⁻¹), C=N (1620 cm⁻¹, IR)
(5Z)-3-(4-Bromo-benzyl)-imidazolidinone C₁₇H₁₂BrClN₂OS 407.71 202–203 44.73% C-Br (785 cm⁻¹, IR)

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